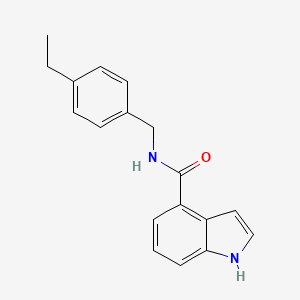

N-(4-ethylbenzyl)-1H-indole-4-carboxamide

Description

N-(4-ethylbenzyl)-1H-indole-4-carboxamide is an organic molecule belonging to the indole (B1671886) derivative class. evitachem.com Structurally, it features a central indole ring system where a carboxamide group is attached at the 4-position. This carboxamide's nitrogen atom is, in turn, substituted with a 4-ethylbenzyl group. The specific arrangement of these components—the indole core, the carboxamide linker, and the substituted benzyl (B1604629) moiety—defines its chemical properties and potential interactions with biological targets. Research into analogous structures provides a framework for understanding its relevance. For instance, the closely related N-benzyl-1H-indole-4-carboxamide is noted for its potential as a lead compound in pharmacological research targeting various diseases. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]-1H-indole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-2-13-6-8-14(9-7-13)12-20-18(21)16-4-3-5-17-15(16)10-11-19-17/h3-11,19H,2,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDZJYAXDJPFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2=C3C=CNC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity Profiling of N 4 Ethylbenzyl 1h Indole 4 Carboxamide and Indole Carboxamide Analogues in Vitro

Enzyme Inhibition Studies

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) Polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair pathway, which corrects single-strand DNA breaks. unimi.it Its inhibition is a therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. researchgate.netnih.gov

No specific in vitro PARP-1 inhibition data for N-(4-ethylbenzyl)-1H-indole-4-carboxamide was identified in the reviewed literature. However, the 1H-indole-4-carboxamide scaffold is recognized as a potent inhibitor of PARP-1. researchgate.net Studies on two new series of 1H-indole-4-carboxamide derivatives led to the identification of compound LX15, which demonstrated superior potency against the PARP-1 enzyme. researchgate.net Similarly, 7-azaindole-1-carboxamides have been designed and evaluated as a distinct class of PARP-1 inhibitors. nih.gov The common structural features of many PARP-1 inhibitors include an aromatic ring and a carboxamide moiety, which are crucial for binding to the enzyme's active site. mdpi.com

| Compound Analogue | PARP-1 Inhibition (IC₅₀) | Cell-based Potency (CC₅₀, BRCA1 deficient cells) | Reference |

|---|---|---|---|

| LX15 | 13 nM | 0.98 µM | researchgate.net |

Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO2) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov By depleting tryptophan and producing immunosuppressive metabolites, these enzymes play a role in tumor immune escape, making them targets for cancer immunotherapy. nih.govekb.eg A dual inhibition strategy for both IDO1 and TDO2 is considered a promising therapeutic approach. ekb.eg

Specific inhibitory data for N-(4-ethylbenzyl)-1H-indole-4-carboxamide against IDO1 or TDO2 were not found. Research into dual inhibitors has identified various scaffolds capable of inhibiting both enzymes. For instance, after virtual screening, three hits, TD12, TD18, and TD34, were confirmed as dual inhibitors in cell-based assays. researchgate.net Compound TD34 was the most potent of the three, showing significant inhibition in a cell line expressing both IDO1 and TDO2. researchgate.net Another study highlighted compound 17, an indazole derivative, for its significant inhibitory activity against both IDO1 and TDO2 in enzymatic and cell-based assays. ekb.eg

| Compound Analogue | Target(s) | Cell Line | Inhibition (IC₅₀) | Reference |

|---|---|---|---|---|

| TD34 | IDO1/TDO2 | BT549 (dual expressing) | 3.42 µM | researchgate.net |

| Compound 17 (Indazole derivative) | IDO1/TDO2 | Enzymatic and Cell-based assays | Data reported as significant inhibition | ekb.eg |

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, breaking down complex starches into absorbable monosaccharides. nih.gov Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key strategy in managing type 2 diabetes. mdpi.comprimescholars.com

While no specific data exists for N-(4-ethylbenzyl)-1H-indole-4-carboxamide, various indole-based derivatives have been evaluated for glycosidase inhibition. A series of thiazolidinone-based indole (B1671886) derivatives were synthesized and showed varied inhibitory potentials against both α-amylase and α-glucosidase, with some analogues being more potent than the standard drug, acarbose. nih.gov

| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀ Range) | Reference |

|---|---|---|---|

| Thiazolidinone-based indole analogues | α-Amylase | 1.50 ± 0.05 to 29.60 ± 0.40 µM | nih.gov |

| α-Glucosidase | 2.40 ± 0.10 to 31.50 ± 0.50 µM |

Na+/H+ Exchanger Inhibition

The Sodium-Hydrogen Exchanger (NHE) family of membrane proteins is critical for regulating intracellular pH and cell volume. The NHE1 isoform is particularly important in cardiac health, and its inhibition has been explored as a cardioprotective strategy against ischemia-reperfusion injury. nih.gov

There is a lack of specific in vitro data on the inhibition of Na+/H+ exchangers by N-(4-ethylbenzyl)-1H-indole-4-carboxamide or closely related indole carboxamide analogues in the reviewed scientific literature. Research in this area has primarily focused on other chemical classes, such as acylguanidine derivatives like cariporide (B1668443) and eniporide, and other structurally novel inhibitors like T-162559. nih.gov

Receptor Modulation and Ligand Binding Assays

Dopamine (B1211576) D3 Receptor (D3R) Antagonism

The dopamine D3 receptor (D3R) is a G-protein coupled receptor primarily located in the limbic areas of the brain, suggesting a role in cognitive and emotional functions. nih.gov Selective D3R antagonists are pursued as potential therapeutics for neurological and psychiatric disorders, including substance abuse. nih.govmdpi.com

Specific D3R antagonist data for N-(4-ethylbenzyl)-1H-indole-4-carboxamide is not available. However, the indole carboxamide scaffold is a well-established pharmacophore for D3R ligands. For example, the benzothiophene-2-carboxamide FAUC365 was identified as a potent and selective D3R antagonist. nih.gov Another selective D3R antagonist, (N-[4-[4-(2,4-dichlorophenyl)piperazin-1-yl]butyl]indole-2-carboxamide), demonstrated efficacy in preclinical models of addiction. nih.gov A series of indole-2-carboxamides have been explored, showing high affinity for the D3 receptor.

| Compound Analogue | Receptor Affinity (Kᵢ) | Selectivity | Reference |

|---|---|---|---|

| FAUC365 (Benzothiophene-2-carboxamide) | 0.50 nM | High D3R selectivity | nih.gov |

| ABT-925 | 2.9 nM | >100-fold over D2R | nih.gov |

| KKHA-761 | 3.85 nM | 70-fold over D2R | nih.gov |

Cannabinoid Receptor 1 (CB1) Modulation

While specific data on the direct interaction of N-(4-ethylbenzyl)-1H-indole-4-carboxamide with the Cannabinoid Receptor 1 (CB1) is not extensively available in the public domain, the broader class of indole carboxamides has been identified as potent modulators of this receptor. The CB1 receptor, a key component of the endocannabinoid system, is primarily expressed in the central nervous system and plays a crucial role in various physiological processes.

Research into structurally related indole-2-carboxamides has revealed their capacity to act as allosteric modulators of the CB1 receptor. These modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids bind. This allosteric modulation can either enhance or diminish the receptor's response to endogenous ligands. For instance, certain N-benzyl indolequinuclidinone analogues have demonstrated high affinity for both CB1 and CB2 receptors, with some exhibiting selectivity for one subtype over the other. nih.gov The affinity and selectivity of these compounds are influenced by the specific substituents on the indole ring and the N-benzyl group. nih.gov

A study on N-benzyl indolequinuclidinone analogues revealed that compounds with specific substitutions, such as a fluorine atom on the benzyl (B1604629) ring or a methoxycarbonyl group on the indole ring, exhibited high affinity for CB2 receptors and lower affinity for CB1 receptors. nih.gov For example, one analogue with a fluorine substitution showed a Ki value of 9.1 nM for CB1, while another with a methoxycarbonyl group had a Ki of 85.7 nM for CB1. nih.gov These findings underscore the importance of the substitution pattern in determining the cannabinoid receptor activity profile of indole carboxamide derivatives.

| Compound Analogue | Receptor Target | Binding Affinity (Ki) |

| N-benzyl indolequinuclidinone (Analogue 8) | CB1 | 9.1 nM |

| N-benzyl indolequinuclidinone (Analogue 13) | CB1 | 85.7 nM |

| N-benzyl indolequinuclidinone (Analogue 8) | CB2 | 1.3 nM |

| N-benzyl indolequinuclidinone (Analogue 13) | CB2 | 2.5 nM |

This table presents data for N-benzyl indolequinuclidinone analogues, not N-(4-ethylbenzyl)-1H-indole-4-carboxamide.

Histamine (B1213489) H4 Receptor Ligand Binding

The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on cells of the immune system, making it an attractive target for the treatment of inflammatory and allergic disorders. nih.gov Indole carboxamides have emerged as a promising scaffold for the development of H4R ligands. nih.gov

Cellular Pathway Modulation and Signal Transduction Analysis

The biological effects of indole carboxamides are mediated through their modulation of various cellular signaling pathways. For instance, indole-based benzenesulfonamides have been shown to suppress tumor growth and cell migration by inhibiting carbonic anhydrase IX, an enzyme involved in pH regulation and overexpressed in many cancers. mdpi.com

In the context of cancer, indole derivatives have been found to interfere with critical signaling pathways such as the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer cells. mdpi.com By inhibiting this pathway, these compounds can induce apoptosis and inhibit cell proliferation. mdpi.com The specific cellular pathways modulated by N-(4-ethylbenzyl)-1H-indole-4-carboxamide would likely depend on its specific molecular targets within the cell. Further research is needed to elucidate the precise mechanisms of action and the signal transduction pathways affected by this particular compound.

Evaluation of Activity against Specific Biological Targets (e.g., Mycobacterial Targets, Cancer Cell Lines)

Mycobacterial Targets:

A significant area of research for indole carboxamides has been in the field of infectious diseases, particularly tuberculosis. A series of indole-4-carboxamides have been identified as having potent antitubercular activity against Mycobacterium tuberculosis (Mtb). nih.gov These compounds act as prodrugs, being hydrolyzed by a mycobacterial amidase to release 4-aminoindole. nih.govnih.gov This active metabolite is then incorporated into the tryptophan biosynthesis pathway by tryptophan synthase, leading to the formation of a toxic antimetabolite, 4-aminotryptophan, which ultimately inhibits bacterial growth. nih.govnih.gov

Resistance to these indole-4-carboxamides in Mtb can arise through mutations in the amidase responsible for prodrug activation or in enzymes of the tryptophan biosynthesis pathway. nih.gov Another class of indole carboxamides, the indolcarboxamides, have been identified as potent bactericidal agents against multidrug-resistant Mtb. nih.gov Their likely molecular target is MmpL3, a transporter essential for the biosynthesis of the mycobacterial cell wall. nih.govrsc.orgjohnshopkins.edu

Cancer Cell Lines:

Indole carboxamides have also demonstrated significant potential as anticancer agents. Various derivatives have been evaluated for their cytotoxic effects against a range of cancer cell lines. For example, certain thiazolyl-indole-2-carboxamide derivatives have shown potent cytotoxicity against multiple cancer cell lines, with some compounds exhibiting excellent selectivity towards cancer cells over normal cells. acs.org

One study on N-(4-chlorophenyl)-1H-indole-2-carboxamide demonstrated its ability to inhibit the proliferation of osteosarcoma (bone cancer) cells in a dose- and time-dependent manner. researchgate.net Furthermore, indole-based benzenesulfonamides have shown potent cytotoxicity against breast cancer cell lines, particularly under hypoxic conditions. mdpi.com The antiproliferative activity of these compounds is often linked to their ability to inhibit key enzymes or signaling pathways involved in cancer cell growth and survival. nih.govmdpi.comnih.gov

| Compound Class | Cancer Cell Line | Activity |

| Thiazolyl-indole-2-carboxamides | Various | Potent cytotoxicity, selective |

| N-(4-chlorophenyl)-1H-indole-2-carboxamide | Osteosarcoma (Saos-2) | Inhibition of proliferation |

| Indole-based benzenesulfonamides | Breast Cancer (MCF-7, SK-BR-3) | Potent cytotoxicity |

This table presents data for various indole carboxamide analogues, not specifically N-(4-ethylbenzyl)-1H-indole-4-carboxamide.

Comparative Analysis of Selectivity and Potency across Diverse Biological Systems

The biological activity of indole carboxamides is highly dependent on their specific chemical structure. Minor modifications to the indole ring, the carboxamide linker, or the substituent on the amide nitrogen can lead to significant changes in potency and selectivity for different biological targets.

For example, within the class of indole-2-carboxamides targeting Mtb, substitutions on the indole ring have been shown to greatly influence antimycobacterial activity. rsc.org Similarly, in the context of cannabinoid receptor modulation, the nature and position of substituents on the N-benzyl group of indolequinuclidinone analogues can determine their selectivity for CB1 versus CB2 receptors. nih.gov

A comparative analysis of different indole carboxamide series reveals that the indole-4-carboxamide scaffold appears particularly promising for the development of antitubercular agents that target tryptophan biosynthesis. nih.gov In contrast, the indole-2-carboxamide scaffold has been more extensively explored for its anticancer properties and as modulators of cannabinoid receptors. nih.govrsc.orgacs.orgresearchgate.net This highlights the chemical tractability of the indole carboxamide core, which allows for the fine-tuning of its pharmacological profile to achieve desired potency and selectivity against a wide array of biological targets. Further studies are required to systematically evaluate the selectivity and potency of N-(4-ethylbenzyl)-1H-indole-4-carboxamide across a diverse range of biological systems to fully understand its therapeutic potential.

Mechanism of Action Studies of N 4 Ethylbenzyl 1h Indole 4 Carboxamide

Elucidation of Molecular Binding Modes and Interaction Dynamics with Protein Targets

There is no available research detailing the molecular binding modes or interaction dynamics of N-(4-ethylbenzyl)-1H-indole-4-carboxamide with any protein targets. Structural biology studies, such as X-ray crystallography or NMR spectroscopy, would be required to understand how this compound orients itself within the binding pocket of a protein and to identify the key amino acid residues involved in its binding.

Identification of Direct and Indirect Pharmacological Targets

The direct and indirect pharmacological targets of N-(4-ethylbenzyl)-1H-indole-4-carboxamide have not been identified in the public domain. Target identification and validation are crucial steps in drug discovery, often involving techniques like affinity chromatography, biochemical screening against panels of enzymes (e.g., kinases), and cellular thermal shift assays. Without such studies, the proteins and pathways modulated by this compound remain unknown.

Downstream Cellular Pathway Analysis and Cellular Phenotypic Changes

Information regarding the downstream cellular pathways affected by N-(4-ethylbenzyl)-1H-indole-4-carboxamide and the resultant cellular phenotypic changes is not available. Investigating these aspects would typically involve treating cell lines with the compound and subsequently analyzing changes in protein phosphorylation, gene expression, and observable cellular characteristics such as proliferation, apoptosis, or morphology.

Investigation of Kinase Inhibition Profiles (if applicable)

While many indole (B1671886) carboxamides have been explored as kinase inhibitors, a specific kinase inhibition profile for N-(4-ethylbenzyl)-1H-indole-4-carboxamide has not been published. nih.govrsc.org Kinase profiling assays, which test the compound's activity against a broad panel of kinases, are essential to determine its potency and selectivity as a potential kinase inhibitor. The absence of this data means its potential role in modulating kinase signaling pathways is uncharacterized.

Structure Activity Relationship Sar Studies for N 4 Ethylbenzyl 1h Indole 4 Carboxamide Derivatives

Impact of Substituents on the Indole (B1671886) Ring System and Their Contribution to Biological Activity

The indole ring system is a primary site for modification in SAR studies due to its multiple positions available for substitution. nih.gov The nature and position of substituents on this bicyclic aromatic system can dramatically influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with target receptors or enzymes.

Research on related indole-2-carboxamide scaffolds has provided valuable insights into these effects. For instance, in a series of indole-2-carboxamides developed as allosteric modulators for the cannabinoid receptor 1 (CB1), the presence of an electron-withdrawing group at the C5 position of the indole ring was found to be a critical structural factor. acs.orgresearchgate.net Moving a C5-chloro substituent to the C6 position resulted in a drastic reduction in binding affinity. acs.org Similarly, SAR studies on other indole derivatives have shown that substitution patterns significantly alter biological outcomes. For a series of 3-substituted 1H-indole-2-carboxylic acid derivatives acting as CysLT1 antagonists, substitution at position 4 of the indole ring was found to be the least favorable, whereas substitution at position 7 was the most favorable for activity. researchgate.net Halogen substitutions also play a key role; fluorine-substituted derivatives were often more potent than their chlorine-substituted counterparts. researchgate.net

In the context of antitubercular indole-2-carboxamides, the position of a bromo group on the indole ring had a profound impact on activity. rsc.org A single bromo substituent at the C6 position led to a significant increase in potency compared to unsubstituted or 5-halo-substituted analogs. rsc.org These findings underscore the principle that both the type of substituent (e.g., halogen, alkyl, methoxy) and its specific location on the indole ring are determinant factors for biological activity.

| Indole Ring Position | Substituent | Observed Effect on Activity (in related scaffolds) | Reference |

| C5 | Electron-Withdrawing Group (e.g., -Cl) | Generally enhances binding affinity and potency. acs.orgnih.gov | acs.org, nih.gov |

| C6 | Chloro (-Cl) | Reduced binding affinity compared to C5-chloro. acs.org | acs.org |

| C6 | Bromo (-Br) | ~10-fold increase in antitubercular activity compared to unsubstituted analogs. rsc.org | rsc.org |

| C4 | Various | Least favorable position for activity in a CysLT1 antagonist series. researchgate.net | researchgate.net |

| C7 | Methoxy (-OCH3) | Most favorable position for activity in a CysLT1 antagonist series. researchgate.net | researchgate.net |

Role of the N-benzyl Moiety and Ethylphenyl Substitution in Ligand-Receptor Interactions

The N-(4-ethylbenzyl) portion of the molecule plays a crucial role in orienting the compound within the binding site of a biological target. This moiety contributes to ligand-receptor interactions primarily through hydrophobic and π-π stacking interactions. evitachem.com The benzyl (B1604629) group acts as a key structural element that can be modified to probe the steric and electronic requirements of the receptor's binding pocket.

Studies on structurally analogous compounds have demonstrated the importance of substitutions on this benzyl ring. In a series of 2-(substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, the introduction of substituents onto the N2-benzyl ring was confirmed to alter growth inhibitory activity against cancer cell lines. mdpi.com For example, a meta-methylbenzyl group showed moderate activity where the unsubstituted benzyl analog was less cytotoxic. mdpi.com

The specific 4-ethyl substitution on the phenyl ring of N-(4-ethylbenzyl)-1H-indole-4-carboxamide is significant. The para position is often a critical interaction point. In SAR studies of CB1 allosteric modulators based on an indole-2-carboxamide scaffold, various 4-substitutions on a terminal phenyl ring were examined. nih.gov It was discovered that piperidinyl or dimethylamino groups at this position were preferred for activity, highlighting the sensitivity of the receptor to the chemical nature of the para-substituent. nih.gov The ethyl group in the target compound likely engages with a specific hydrophobic pocket within the receptor, and its size, shape, and lipophilicity are presumably optimized for this interaction. Altering this group, for instance, by changing its length (e.g., methyl, propyl) or replacing it with a more polar functional group, would be a key strategy to further probe the topology of the binding site.

Influence of Carboxamide Linker Modifications on Potency and Selectivity

The carboxamide linker (-CONH-) is a fundamental feature of the N-(4-ethylbenzyl)-1H-indole-4-carboxamide structure. This group is not merely a spacer; its ability to form hydrogen bonds is often critical for anchoring the ligand to the target protein. nih.gov The rigidity and planarity of the amide bond also help to impose a specific conformation on the molecule, which is essential for proper binding orientation.

Modifications to this linker can have profound effects on potency and selectivity. Research on indole-2-carboxamides as anti-tuberculosis agents revealed that altering the linker length was generally unfavorable. rsc.org Introducing an extra spacer between the indole ring and a terminal phenyl moiety diminished activity, suggesting a strict spatial requirement for these two parts of the molecule. rsc.org Conversely, adding a methylene (B1212753) spacer next to a cycloaliphatic motif was well-tolerated, indicating that the impact of linker modification is highly dependent on the nature of the terminal group. rsc.org In a different therapeutic area, for indole-2-carboxamide-based CB1 allosteric modulators, the linker length was found to be absolutely critical. An ethylene (B1197577) linker between the amide and the phenyl ring was required, and any shortening or elongation of this linker abolished the desired allosteric effects. acs.org

These findings suggest that the distance and relative orientation between the indole core and the N-benzyl moiety, dictated by the carboxamide linker, are finely tuned for optimal biological activity.

| Linker Modification (in related scaffolds) | Impact on Biological Activity | Rationale | Reference |

| Elongation (e.g., adding -CH2-) | Often detrimental; abolishes activity in some series. | Disrupts optimal positioning of key pharmacophoric features within the receptor binding site. | rsc.org, acs.org |

| Shortening | Detrimental; abolishes activity. | Fails to span the required distance between binding sub-pockets. | acs.org |

| Replacement (e.g., with urea, sulfonamide) | Variable; can lead to loss of activity or altered profile. | Changes in H-bonding capacity, geometry, and flexibility affect ligand-receptor fit. | nih.gov |

Exploration of Bioisosteric Replacements for Enhanced Efficacy and Target Specificity

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. cambridgemedchemconsulting.com This technique can be applied to any part of the N-(4-ethylbenzyl)-1H-indole-4-carboxamide scaffold to enhance efficacy, selectivity, metabolic stability, or other pharmacokinetic properties. drughunter.com

Indole Ring Bioisosteres: The indole ring itself can be replaced by other bicyclic heteroaromatic systems such as benzimidazole, benzoxazole, or indazole. drugdesign.org These replacements maintain the general shape and aromatic character but alter the hydrogen bonding potential and electronic distribution, which could lead to improved target specificity or reduced off-target effects.

Carboxamide Linker Bioisosteres: The amide bond is susceptible to metabolic hydrolysis. Replacing it with more stable bioisosteres like a 1,2,4-oxadiazole, a triazole, a urea, or a sulfonamide is a common strategy. nih.govdrughunter.com For example, a sulfonamide group can maintain the hydrogen bond donor/acceptor pattern of the parent amide while potentially increasing hydrophilicity. nih.gov However, such replacements can also lead to a complete loss of activity, as seen in some benzamide (B126) analogs where N-alkylamide and sulfonamide bioisosteres were inactive. nih.gov

Phenyl Ring Bioisosteres: The terminal phenyl ring of the benzyl moiety can be swapped with various 5- or 6-membered heterocycles like pyridine (B92270) or thiophene. drugdesign.org This can modulate the compound's properties by introducing heteroatoms that can act as hydrogen bond acceptors and alter the molecule's dipole moment.

Classical Bioisosteres: Simpler replacements, such as substituting hydrogen with fluorine, can be used to block metabolic oxidation at a specific site or to modulate the acidity/basicity of nearby functional groups. cambridgemedchemconsulting.comestranky.sk

The goal of these bioisosteric explorations is to create a new molecule that retains the desired biological properties of the parent compound while improving its drug-like characteristics. cambridgemedchemconsulting.com

Pharmacophore Modeling and Ligand-Binding Hypotheses Derivation

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. dovepress.comd-nb.info For a series of derivatives based on N-(4-ethylbenzyl)-1H-indole-4-carboxamide, a pharmacophore model would be derived from the structures of the most active compounds.

A hypothetical pharmacophore model for this class of compounds would likely include the following features:

A hydrogen bond donor: The N-H group of the indole ring.

A hydrogen bond donor: The N-H group of the carboxamide linker.

A hydrogen bond acceptor: The carbonyl oxygen (C=O) of the carboxamide linker. nih.gov

Two aromatic/hydrophobic regions: One corresponding to the indole ring system and another corresponding to the 4-ethylbenzyl group. nih.gov

This model serves as a 3D query to screen virtual libraries for new molecules with potentially similar biological activity or to guide the design of new analogs. dovepress.com Docking studies, which place the ligand into the 3D structure of the target protein, can further refine these hypotheses. Such studies for related indole carboxamides have confirmed that the indole ring and the carboxamide moiety play a decisive role in inhibitory activity, often forming multiple hydrogen bonds with key amino acid residues in the active site. nih.gov These computational models are invaluable for rationalizing the observed SAR and for predicting the activity of novel, yet-to-be-synthesized derivatives.

Computational Chemistry and Molecular Modeling in Research on N 4 Ethylbenzyl 1h Indole 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of a molecule like N-(4-ethylbenzyl)-1H-indole-4-carboxamide. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed analysis involves optimizing the molecule's 3D geometry to find its most stable conformation. From this optimized structure, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, the distribution of electrostatic potential on the molecular surface can be mapped. This map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other molecules, including biological targets. For instance, computational studies on various indole (B1671886) derivatives have successfully used these methods to understand their electronic characteristics and predict reactivity. nih.gov

Table 1: Hypothetical Electronic Properties of N-(4-ethylbenzyl)-1H-indole-4-carboxamide Calculated via DFT (Note: This data is illustrative and represents typical values expected from such calculations.)

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |

Molecular Docking and Dynamics Simulations for Protein-Ligand Complex Characterization

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-ethylbenzyl)-1H-indole-4-carboxamide, docking would be used to predict its binding mode within the active site of a specific protein target. Indole-carboxamide scaffolds are known to interact with a variety of enzymes, including protein kinases and dihydrofolate reductase. tandfonline.comnih.govnih.gov

The process involves placing the flexible ligand (N-(4-ethylbenzyl)-1H-indole-4-carboxamide) into the rigid or flexible binding site of a protein receptor. A scoring function then estimates the binding affinity, with lower scores typically indicating a more favorable interaction. This provides crucial information on key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex.

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the protein-ligand complex. This allows researchers to assess the stability of the predicted binding pose and understand how the ligand and protein adapt to each other. Such simulations are vital for confirming that the interactions predicted by docking are maintained in a more realistic, solvated environment. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for N-(4-ethylbenzyl)-1H-indole-4-carboxamide, a dataset of structurally similar indole-4-carboxamide analogues with measured biological potencies (e.g., IC50 values) against a specific target would be required.

For each analogue, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, size, and shape) is calculated. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create a mathematical equation that links these descriptors to the observed activity. nih.gov

A robust QSAR model can then be used to predict the potency of new, unsynthesized analogues of N-(4-ethylbenzyl)-1H-indole-4-carboxamide. ijpar.comresearchgate.net This predictive capability is highly valuable as it allows chemists to prioritize the synthesis of compounds that are most likely to be potent, thereby saving significant time and resources. Studies on other indole-carboxamide series have successfully used 3D-QSAR to provide clear guidelines for designing novel inhibitors. nih.govmdpi.com

Table 2: Example of Descriptors Used in a QSAR Model for Indole Carboxamides (Note: This table is illustrative of the types of descriptors used in QSAR studies.)

| Descriptor Type | Example Descriptor | Description |

|---|---|---|

| Topological | Wiener Index | Describes molecular branching. |

| Electronic | Partial Charge on Amide Nitrogen | Relates to the ability to form hydrogen bonds. |

| Hydrophobic | LogP | Measures the compound's lipophilicity. |

| Steric | Molecular Volume | Describes the size of the molecule. |

Free Energy Perturbation (FEP) Calculations for Lead Optimization

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in the free energy of binding between two ligands, typically a lead compound and a proposed analogue. This technique is particularly useful during the lead optimization phase of drug discovery.

Applying FEP to N-(4-ethylbenzyl)-1H-indole-4-carboxamide would involve computationally "mutating" it into a closely related analogue (e.g., changing the ethyl group to a propyl group). The simulation calculates the work required for this transformation both in solution and when bound to the protein target. The difference between these two values gives a highly accurate prediction of the change in binding affinity.

While computationally intensive, FEP provides more accurate results than standard docking scores and can reliably predict whether a proposed chemical modification will be beneficial, detrimental, or neutral to the compound's potency. This allows medicinal chemists to make more informed decisions about which analogues to synthesize. chemrxiv.org Solvation free energy calculations have been applied to other indole derivatives to understand their thermodynamic properties in different environments. researchgate.net

Virtual Screening Approaches for Novel Analogue Discovery and Chemical Space Exploration

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If N-(4-ethylbenzyl)-1H-indole-4-carboxamide were identified as a "hit" compound, its structure could be used as a starting point for virtual screening to discover novel analogues.

There are two main approaches. In ligand-based virtual screening , the structure of N-(4-ethylbenzyl)-1H-indole-4-carboxamide would be used as a template to search for other molecules in a database that have a similar shape and chemical features. acs.org In structure-based virtual screening , the 3D structure of the target protein's binding site is used. Large compound libraries are computationally docked into this site, and compounds are ranked based on their predicted binding affinity. jetir.org

These approaches allow for the rapid exploration of vast chemical space, potentially identifying diverse new scaffolds or analogues with improved properties that might not have been conceived through rational design alone. tandfonline.comnih.gov

Spectroscopic Data Correlation with Computational Predictions (e.g., NMR Chemical Shift Calculations)

Computational chemistry can be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Calculating the ¹H and ¹³C NMR spectra for a proposed structure like N-(4-ethylbenzyl)-1H-indole-4-carboxamide can be a powerful tool for structure verification.

Using methods like DFT, the magnetic shielding of each nucleus in the molecule is calculated based on its electronic environment. These shielding values are then converted into chemical shifts that can be directly compared with experimentally measured NMR data. A strong correlation between the predicted and experimental spectra provides high confidence that the synthesized compound has the correct structure. mendeley.com This is particularly valuable for complex molecules or for distinguishing between similar isomers. Such methods have been successfully applied to the structural elucidation of various indole alkaloids. mdpi.comresearchgate.netnih.gov

Preclinical Investigations and Translational Research for N 4 Ethylbenzyl 1h Indole 4 Carboxamide Analogues Non Human

In Vivo Efficacy Studies in Relevant Animal Disease Models (e.g., Murine Melanoma Models, Anti-Tubercular Models)

The in vivo efficacy of indole (B1671886) carboxamide analogues has been demonstrated in multiple animal models, establishing their potential as therapeutic agents.

Anti-Tubercular Models: A significant body of research has focused on the anti-tubercular properties of indole-2-carboxamide analogues. These compounds have shown potent activity against Mycobacterium tuberculosis (Mtb), including drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. johnshopkins.edu In mouse efficacy models, lead candidates such as NITD-304 and NITD-349 have proven effective in treating both acute and chronic Mtb infections. researchgate.net One notable analogue, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, demonstrated excellent activity in a TB aerosol lung infection model. johnshopkins.eduacs.org These studies highlight the scaffold's promise for developing new treatments for tuberculosis. researchgate.net The growth inhibition of Mycobacterium tuberculosis has also been observed with other indole derivatives, such as indole propionic acid, in both in vitro and in vivo settings. nih.gov

Murine Melanoma Models: In the realm of oncology, indole derivatives have been investigated for their anti-cancer properties. For instance, a new indolocarbazole derivative, LCS 1269, showed a pronounced long-term antitumor effect in murine B16 melanoma models, with a tumor growth inhibition (TGI) of 90–66%. nih.gov Other studies have focused on indoleamine 2,3-dioxygenase (IDO) inhibitors, which are relevant to cancer immunotherapy. nih.govacs.org Optimization of a hydroxyamidine chemotype led to a potent IDO inhibitor that demonstrated dose-dependent efficacy in mice with GM-CSF-secreting B16 melanoma tumors. nih.govacs.orgresearchgate.net

| Compound Class | Disease Model | Animal Model | Key Findings | Source |

|---|---|---|---|---|

| Indole-2-carboxamide Analogues (e.g., NITD-304, NITD-349) | Tuberculosis (acute and chronic) | Mouse | Effective in reducing bacterial load for drug-sensitive and multidrug-resistant Mtb strains. | researchgate.net |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | Tuberculosis | Mouse (aerosol lung infection) | Showed excellent antitubercular activity. | johnshopkins.eduacs.org |

| Indolocarbazole Derivative (LCS 1269) | Melanoma | Mouse (B16 melanoma) | Pronounced long-term antitumor effect with TGI of 90–66%. | nih.gov |

| Hydroxyamidine-based IDO Inhibitor (5l) | Melanoma | Mouse (GM-CSF-secreting B16 melanoma) | Dose-dependent efficacy. | nih.govacs.orgresearchgate.net |

Pharmacodynamic Biomarker Evaluation and Target Engagement Assessment in Preclinical Models

Understanding how a drug interacts with its target and the subsequent biological effects is critical for development. For indole carboxamide analogues, this involves identifying pharmacodynamic (PD) biomarkers and confirming target engagement.

In the context of anti-tubercular research, genetic and lipid profiling studies have successfully identified the likely molecular target of indolcarboxamides as MmpL3. researchgate.net MmpL3 is a transporter essential for the biosynthesis of the mycobacterial cell wall. researchgate.net Resistance to indole-4-carboxamides in M. tuberculosis has been linked to mutations in the amidase that metabolizes the drug, as well as in enzymes involved in tryptophan biosynthesis, such as TrpE and TrpAB. nih.gov This indicates that these compounds can act as prodrugs, being converted into a toxic antimetabolite within the bacteria. nih.gov The identification of these resistance mechanisms serves as a powerful tool for confirming target engagement and understanding the mechanism of action.

While specific PD biomarker studies for N-(4-ethylbenzyl)-1H-indole-4-carboxamide analogues in cancer are not extensively detailed in the provided results, general approaches are informative. For example, a genomics-based approach was used to identify PD biomarkers for a cyclin-dependent kinase inhibitor, where dose-responsive genes were identified in preclinical models and then validated in patient blood samples. nih.gov A similar strategy could be applied to indole carboxamide analogues in cancer models. For IDO inhibitors, pharmacodynamic inhibition can be measured by assessing the levels of kynurenine (B1673888), a downstream metabolite of tryptophan, in the plasma of treated mice. nih.govacs.org A decrease in kynurenine levels indicates successful target engagement and inhibition of the IDO enzyme. nih.govacs.org

Lead Optimization Strategies: Hit-to-Lead and Lead Identification

The process of refining initial "hits" from high-throughput screening into viable "lead" compounds is a cornerstone of drug discovery. upmbiomedicals.com For indole carboxamide analogues, lead optimization has focused on improving potency, selectivity, and pharmacokinetic properties like aqueous solubility and metabolic stability. acs.org

In the development of anti-tubercular agents, structure-activity relationship (SAR) studies have been pivotal. Researchers found that modifications to the indole and cyclohexyl parts of the molecule could enhance anti-Mtb activity. researchgate.net For example, replacing metabolically liable methyl groups on the indole core with halogens led to a nearly three-fold increase in activity. nih.gov Another strategy involved "opening" the indole ring to create acetamide (B32628) analogues, which retained the necessary pharmacophore for MmpL3 inhibition while significantly improving aqueous solubility. nih.gov This hit-to-lead process aims to achieve a balance between potency, target selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to identify a preclinical candidate. upmbiomedicals.comnih.gov

| Initial Scaffold/Hit | Therapeutic Area | Optimization Strategy | Improved Property | Source |

|---|---|---|---|---|

| Indole-2-carboxamide | Tuberculosis | Replacing methyl groups on indole ring with halogens (e.g., 4,6-dichloro substituents). | Increased potency (three-fold rise in activity). | nih.gov |

| Indole-2-carboxamide | Tuberculosis | Bioisosteric replacement of indole ring with an acetamide structure. | Increased aqueous solubility while retaining potency. | nih.gov |

| Substituted Indoles | Chagas Disease | Medicinal chemistry modifications to improve metabolic stability and solubility. | Improved metabolic stability in mouse liver microsomes. | acs.org |

| Amino-carboxamide benzothiazole | Cancer (LSD1 inhibition) | Synthesis and in vitro evaluation of analogues to explore SAR. | Enhanced potency (from IC50 of 18.4 µM to 4.35 µM). | semanticscholar.org |

Development and Validation of Advanced Preclinical Animal Models

The reliability of preclinical data heavily depends on the quality and relevance of the animal models used. frontiersin.org The development of more sophisticated models is crucial for accurately predicting human responses to new therapies. mdpi.com

For melanoma research, traditional murine models are widely used. researchgate.net However, newer models are being developed to better recapitulate the complexity of human tumors. One such innovation is the avian embryo as a host for patient-derived xenografts (AVI-PDX™). nih.govembopress.org This model allows for the rapid and reproducible engraftment of patient melanoma biopsies, preserving key molecular and phenotypic features of the original tumor. nih.govembopress.org Importantly, these AVI-PDX™ models can reliably predict patient sensitivity and resistance to targeted therapies, making them a valuable tool for preclinical evaluation of new compounds like indole carboxamide analogues and for designing personalized medicine strategies. nih.govembopress.org

In the field of tuberculosis, the aerosol lung infection model in mice remains a standard for evaluating the efficacy of new drug candidates in a setting that mimics human infection. johnshopkins.eduacs.org The validation of such models is essential for ensuring that the results are translatable to clinical settings. nih.gov The ongoing development and refinement of these preclinical models are indispensable for advancing novel indole carboxamide analogues from the laboratory to the clinic.

Future Research Directions and Therapeutic Potential of N 4 Ethylbenzyl 1h Indole 4 Carboxamide and Indole Carboxamide Class

Rational Design and Synthesis of Next-Generation Indole (B1671886) Carboxamide Analogues with Improved Properties

The future of indole carboxamide research will heavily rely on the rational design and synthesis of new analogues with enhanced potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern the biological activity of these compounds. For instance, in the context of antitubercular agents, substitutions at the 4- and 6-positions of the indole ring have been shown to be optimal for activity, and the lipophilicity of substituents also plays a crucial role. nih.gov

Future design strategies will likely involve a multi-pronged approach:

Computational Modeling: In silico methods such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies will continue to guide the design of new molecules. nih.gov These computational tools allow researchers to predict the binding of indole carboxamide derivatives to their biological targets, such as the mycobacterial membrane protein MmpL3, and to prioritize the synthesis of compounds with the highest predicted activity.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target of interest and then growing or linking these fragments to create more potent lead compounds. For example, the 4,6-difluoroindole scaffold has been used as a starting point for the attachment of different fragments from other known anti-TB agents.

Bioisosteric Replacement: The substitution of certain functional groups with other groups that have similar physical or chemical properties can lead to analogues with improved characteristics. For the indole carboxamide class, this could involve modifying the linker between the indole core and the amide substituent or altering the substitution pattern on the aromatic rings. For example, studies on N-phenyl indole-2-carboxamides have shown that introducing an extra spacer in the amide linker can be unfavorable for antitubercular activity, whereas adding a methylene (B1212753) spacer next to cycloaliphatic motifs is well-tolerated. nih.govrsc.org

Advanced Synthetic Methodologies: The development of novel and efficient synthetic routes is crucial for accessing a wider range of indole carboxamide analogues. Recent advancements in synthetic organic chemistry, such as C-H activation, cross-coupling reactions, and photocatalysis, offer powerful tools for the functionalization of the indole ring. researchgate.net

The table below summarizes the impact of structural modifications on the activity of certain indole-2-carboxamide analogues, highlighting the principles of rational design.

| Compound Modification | Observed Effect on Activity | Therapeutic Area |

| Substitution at 4- and 6-positions of the indole ring | Optimal for activity | Antitubercular |

| Increased lipophilicity of substituents | Generally correlates with increased anti-TB activity | Antitubercular |

| Introduction of a methylene spacer next to cycloaliphatic motifs | Tolerated, maintaining high potency | Antitubercular |

| N-methylation of the indole ring | Improved performance as TRPV1 agonists | Pain and Inflammation |

Exploration of Novel Therapeutic Areas and Unmet Medical Needs

While indole carboxamides have been extensively studied for their antitubercular and cannabinoid receptor modulating activities, their therapeutic potential extends to a much broader range of diseases. The structural versatility of this class of compounds makes them attractive candidates for addressing unmet medical needs in various therapeutic areas.

Oncology: Several studies have highlighted the anticancer potential of indole carboxamides. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, dual inhibition of EGFR and CDK2, and targeting of the BRAFV600E mutant protein. mdpi.com The discovery of indole carboxamides with dual anti-TB and antineoplastic activities opens up new avenues for the development of therapies for patients with co-morbidities. nih.govrsc.org For instance, the N-benzyl indoleamide 9a has shown high activity against pediatric glioblastoma cells with negligible cytotoxicity towards non-cancerous cells. nih.gov

Infectious Diseases: Beyond tuberculosis, indole carboxamides are being investigated for their activity against other infectious agents. Their ability to inhibit the MmpL3 transporter in mycobacteria suggests that they could be effective against a range of mycobacterial species, including non-tuberculous mycobacteria (NTM). nih.govnih.gov

Inflammatory and Pain Disorders: The discovery of indole-2-carboxamides as agonists of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel suggests their potential use in the management of pain and inflammation. mdpi.comresearchgate.net Capsaicin, a well-known TRPV1 agonist, is used topically for pain relief, and novel indole carboxamide-based agonists could offer improved therapeutic profiles.

Neurodegenerative Diseases: The diverse biological activities of indole derivatives, including their interactions with various receptors and enzymes in the central nervous system, make them interesting candidates for the development of therapies for neurodegenerative disorders.

The following table showcases the diverse therapeutic targets and potential applications of the indole carboxamide class.

| Therapeutic Area | Biological Target/Mechanism | Potential Application |

| Oncology | Tubulin polymerization inhibition, EGFR/CDK2 dual inhibition, BRAFV600E inhibition | Treatment of various cancers, including pediatric glioblastoma |

| Infectious Diseases | MmpL3 transporter inhibition | Treatment of tuberculosis and non-tuberculous mycobacterial infections |

| Pain and Inflammation | TRPV1 channel agonism | Management of chronic pain and inflammatory conditions |

| Neurodegenerative Diseases | Modulation of CNS receptors and enzymes | Development of novel therapies for neurodegenerative disorders |

Investigation of Synergistic Effects with Existing Therapeutic Modalities

A significant area of future research for indole carboxamides lies in their potential for combination therapy. The investigation of synergistic effects with existing drugs can lead to more effective treatment regimens, reduce the likelihood of drug resistance, and potentially lower required doses, thereby minimizing side effects.

Infectious Diseases: Studies have demonstrated that indole-2-carboxamides can act synergistically with β-lactam antibiotics, such as imipenem and cefoxitin, against Mycobacterium abscessus. asm.orgasm.orgnih.govasm.org This is a crucial finding, as M. abscessus is notoriously difficult to treat due to its intrinsic resistance to many antibiotics. The proposed mechanism involves the inhibition of the MmpL3 transporter by the indole carboxamide, which may increase the permeability of the mycobacterial cell wall to the β-lactam antibiotic. Synergy has also been observed between indole-2-carboxamides and rifampin in a mouse model of tuberculosis. acs.org

Oncology: In cancer therapy, combining drugs with different mechanisms of action is a standard approach. Indole derivatives have been shown to have synergistic effects when combined with doxorubicin in suppressing tumor growth. mdpi.com Given the diverse anticancer mechanisms of indole carboxamides, there is a strong rationale for exploring their combination with other chemotherapeutic agents, targeted therapies, and immunotherapies.

The table below provides examples of synergistic interactions involving indole carboxamides.

| Indole Carboxamide | Combination Drug | Target Disease/Organism | Observed Effect |

| Indole-2-carboxamide 12 | Imipenem, Cefoxitin | Mycobacterium abscessus | Synergistic bactericidal activity in vitro and in infected macrophages |

| Indole-2-carboxamide 6 | Imipenem, Cefoxitin | Mycobacterium abscessus | Synergistic bactericidal activity in vitro |

| Indole-2-carboxamide 26 | Rifampin | Mycobacterium tuberculosis | Synergistic activity in a TB aerosol lung infection model |

| Indole derivatives | Doxorubicin | Cancer | Enhanced suppression of tumor growth and cell migration |

Advancements in Methodological Approaches for Indole Carboxamide Research

The continued progress in understanding and harnessing the therapeutic potential of indole carboxamides will be underpinned by advancements in research methodologies.

High-Throughput Screening (HTS): HTS technologies are essential for rapidly screening large libraries of indole carboxamide analogues to identify new lead compounds. The development of more robust and physiologically relevant cell-based and target-based assays will improve the efficiency of the drug discovery process.

Advanced Analytical Techniques: Sophisticated analytical methods are crucial for the structural characterization of novel indole carboxamides and for studying their metabolism and pharmacokinetics. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed information about the chemical structure and stereochemistry of these compounds.

Transcriptional Analysis: This approach can identify the impact of a compound on the expression of specific genes, providing insights into its mechanism of action. For example, transcriptional analysis of pediatric glioblastoma cells treated with an indoleamide analogue could help to identify the molecular pathways affected by the compound and potentially reveal new therapeutic targets.

In Vivo Imaging: Advanced imaging techniques can be used to visualize the distribution of indole carboxamides in living organisms and to monitor their effects on disease progression in animal models. This can provide valuable information about the pharmacodynamics and efficacy of these compounds.

The integration of these advanced methodologies will accelerate the discovery and development of the next generation of indole carboxamide-based therapeutics, potentially leading to new treatments for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethylbenzyl)-1H-indole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling indole-4-carboxylic acid with 4-ethylbenzylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Optimization includes controlling temperature (0–25°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine:carboxylic acid). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield and purity .

Q. How should researchers characterize the structural integrity of N-(4-ethylbenzyl)-1H-indole-4-carboxamide?

- Methodological Answer : Use 1H/13C NMR to confirm proton environments (e.g., indole NH at δ ~11.6 ppm, ethylbenzyl CH2 at δ ~4.3 ppm) and carbonyl signals (C=O at ~168 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C18H18N2O: 289.1341). IR spectroscopy identifies key functional groups (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) .

Q. What solvent systems are suitable for solubility testing and biological assays?

- Methodological Answer : Preliminary solubility screening in DMSO (≥10 mM) is recommended for stock solutions. For aqueous assays, dilute in PBS or cell culture media (final DMSO ≤0.1%). If precipitation occurs, consider co-solvents like cyclodextrins or PEG-400 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of N-(4-ethylbenzyl)-1H-indole-4-carboxamide for enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the indole ring to enhance electrophilicity and target binding .

- Side Chain Variations : Replace the 4-ethylbenzyl group with heteroaromatic moieties (e.g., furan, thiazole) to improve solubility or affinity for specific enzymes .

- Biological Validation : Test derivatives against target proteins (e.g., kinases, ion channels) using SPR (surface plasmon resonance) or fluorescence polarization assays .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Standardization : Replicate experiments in orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays) to confirm target specificity.

- Control Optimization : Include reference inhibitors (e.g., staurosporine for kinases) and validate cell line viability (e.g., HEK293 vs. HeLa).

- Data Normalization : Use Z’-factor analysis to assess assay robustness and minimize false positives/negatives .

Q. What strategies mitigate stability issues during long-term storage of N-(4-ethylbenzyl)-1H-indole-4-carboxamide?

- Methodological Answer :

- Storage Conditions : Store lyophilized powder at -20°C under argon. For solutions, use anhydrous DMSO aliquots (avoid freeze-thaw cycles).

- Stability Monitoring : Conduct periodic HPLC-UV analysis (C18 column, 220 nm) to detect degradation products. If >5% degradation occurs, repurify via preparative HPLC .

Q. How can computational modeling predict the binding mode of N-(4-ethylbenzyl)-1H-indole-4-carboxamide with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EZH2, ion channels). Focus on π-π stacking with aromatic residues and hydrogen bonding with catalytic sites.

- MD Refinement : Perform 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .

Q. What experimental approaches validate synergistic effects of N-(4-ethylbenzyl)-1H-indole-4-carboxamide with existing therapeutics?

- Methodological Answer :

- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy in cell viability assays (e.g., CI <1 indicates synergy).

- Mechanistic Studies : Employ Western blotting or qPCR to assess downstream pathway modulation (e.g., apoptosis markers like caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.